(S)-2-(3-Iodophenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12IN |
|---|---|
Molecular Weight |
273.11 g/mol |
IUPAC Name |
(2S)-2-(3-iodophenyl)pyrrolidine |
InChI |
InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1 |
InChI Key |
GOTZSBYCEAUXCK-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC=C2)I |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)I |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of S 2 3 Iodophenyl Pyrrolidine
Stereoselective Construction of the Pyrrolidine (B122466) Core
The cornerstone of synthesizing (S)-2-(3-Iodophenyl)pyrrolidine lies in the establishment of the chiral center at the C2 position of the pyrrolidine ring. Several powerful strategies have been developed to achieve this with high enantioselectivity.
Asymmetric Cycloaddition Strategies
Asymmetric [3+2] cycloaddition reactions represent a highly convergent and atom-economical approach to constructing the pyrrolidine ring. nih.govresearchgate.net These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 2-arylpyrrolidines, an azomethine ylide often serves as the 1,3-dipole, which can be generated in situ from the decarboxylative condensation of an α-amino acid, such as L-proline, with an aldehyde. researchgate.net
The enantioselectivity of these cycloadditions can be controlled by using chiral catalysts. Chiral phosphine (B1218219) catalysts, for instance, have been successfully employed in [3+2] annulations to produce highly enantioenriched pyrrolines, which can be subsequently reduced to the corresponding pyrrolidines. nih.gov While a direct application to this compound is not extensively documented, the established success with various N-arylimines and allenoates provides a strong foundation for its potential synthesis. The reaction conditions, including the choice of catalyst, solvent, and temperature, are critical for achieving high yields and enantioselectivities.
| Reactants | Catalyst | Product | Enantiomeric Excess (ee) | Yield |
| Azomethine Ylide + Dipolarophile | Chiral Phosphine | 2,5-cis-substituted pyrroline | up to >99% | Good |
| Ethyl γ-tert-butylallenoate + N-nosylimines | Diastereoisomeric 2-aza-5-phosphabicyclo[2.2.1]heptanes | 2,5-cis-substituted pyrrolines | High | Good |
This table presents representative data for asymmetric [3+2] cycloaddition reactions leading to pyrrolidine precursors.
Chiral Auxiliary-Guided Methodologies
The use of chiral auxiliaries is a classic and reliable strategy for asymmetric synthesis. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a key bond-forming reaction. For the synthesis of 2-substituted pyrrolidines, chiral auxiliaries derived from readily available sources like (R)-phenylglycinol can be employed. nih.gov
| Chiral Auxiliary | Key Reaction | Diastereoselectivity |
| (R)-Phenylglycinol | Grignard addition to imine | High |
| Cysteine-derived oxazolidinone | α-alkylation, Michael addition | High |
| (S)-α-PEA | Reductive amination | High |
This table summarizes the use of different chiral auxiliaries and the key reactions they control to achieve stereoselectivity.
Enantioselective Organocatalytic Routes to Pyrrolidine Precursors
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods. dntb.gov.ua Chiral pyrrolidine-based organocatalysts, such as those derived from proline, are particularly effective in a wide range of transformations. rsc.orgmdpi.com
For the synthesis of precursors to this compound, the asymmetric Michael addition of aldehydes to nitroolefins, catalyzed by chiral pyrrolidine derivatives, is a prominent strategy. beilstein-journals.org This reaction generates γ-nitro aldehydes, which can be subsequently cyclized to form the pyrrolidine ring. The stereochemical outcome is dictated by the chiral catalyst, which activates the reactants and controls the facial selectivity of the addition. The development of new pyrrolidine-based organocatalysts with bulky substituents has been shown to enhance enantioselectivity in such reactions. beilstein-journals.org
| Organocatalyst | Reaction | Substrates | Enantiomeric Excess (ee) |
| Pyrrolidine-based with bulky C2 substituent | Michael Addition | Aldehydes + Nitroolefins | up to 85% |
| Diarylprolinol silyl (B83357) ethers | Various | Wide range | High |
| Pyrrolidine-based chiral porous polymer | Michael Addition in water | Cyclohexanone + Nitroolefins | up to 99% |
This table highlights the effectiveness of various organocatalysts in the asymmetric synthesis of pyrrolidine precursors.
Chiral Pool Derivatization Approaches
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. mdpi.com L-proline is a prime example of a chiral pool starting material for the synthesis of pyrrolidine derivatives. mdpi.commdpi.com
The synthesis of this compound from L-proline would involve the introduction of the 3-iodophenyl group at the C2 position. This can be achieved through various transformations. For instance, the carboxylic acid group of L-proline can be converted into a suitable functional group that allows for the introduction of the aryl moiety. One potential route involves the generation of a 2-lithiated N-Boc-pyrrolidine, which can then undergo a Negishi coupling with an appropriate aryl halide. acs.org Alternatively, stereoselective alkylation or arylation of proline-derived enamines or enolates can be employed. nih.gov The inherent chirality of L-proline provides a significant advantage in these approaches, often leading to high enantiomeric purity in the final product.
Regioselective Introduction of the 3-Iodophenyl Moiety
Once the chiral pyrrolidine core is established, the next critical step is the introduction of the 3-iodophenyl group. This can be achieved either by starting with a precursor already containing this moiety or by a late-stage functionalization.
Late-Stage Direct Iodination Protocols
Late-stage functionalization, where a key structural motif is introduced at a late step in the synthesis, is a highly desirable strategy as it allows for the rapid diversification of molecular scaffolds. In the context of synthesizing this compound, a late-stage direct iodination of (S)-2-phenylpyrrolidine would be an efficient approach.
Direct iodination of aromatic rings can be challenging due to the low reactivity of iodine. However, the development of powerful iodinating reagents and protocols has overcome this limitation. For instance, the use of elemental iodine activated by reagents like Selectfluor™ (F-TEDA-BF4) has been shown to be effective for the iodination of benzene (B151609) derivatives, even those with sterically hindering groups. researchgate.net The regioselectivity of the iodination is influenced by the electronic and steric properties of the substituents on the benzene ring. In the case of (S)-2-phenylpyrrolidine, the pyrrolidinyl group is an ortho, para-director. Therefore, achieving selective iodination at the meta position would require careful control of the reaction conditions or the use of directing groups.
Further research into regioselective C-H functionalization methodologies would be crucial to develop a highly efficient and selective late-stage iodination protocol for the synthesis of this compound.
Cross-Coupling Reactions for Aryl-Pyrrolidine C-C Bond Formation
The direct formation of the C(sp³)–C(sp²) bond between the pyrrolidine ring and the 3-iodophenyl group via transition-metal-catalyzed cross-coupling reactions represents a highly convergent and powerful strategy. These methods typically involve coupling an organometallic pyrrolidine derivative with an aryl halide or vice versa. Among the various cross-coupling reactions, the Negishi and Suzuki-Miyaura couplings have proven particularly effective for the synthesis of 2-arylpyrrolidines. wikipedia.orgorganic-chemistry.org
A notable advancement in this area is the enantioselective, palladium-catalyzed α-arylation of N-Boc-pyrrolidine. organic-chemistry.org This one-pot method relies on the enantioselective deprotonation of N-Boc-pyrrolidine using s-butyllithium in the presence of the chiral ligand (-)-sparteine. The resulting chiral organolithium species undergoes transmetalation with zinc chloride to form an organozinc reagent. This intermediate is then directly used in a Negishi cross-coupling reaction with an aryl bromide, such as 1-bromo-3-iodobenzene (B1265593), to yield the desired this compound derivative. organic-chemistry.org The use of a palladium catalyst, such as one generated from Pd(OAc)₂ and the bulky electron-rich phosphine ligand t-Bu₃P, is crucial for achieving high yields and enantioselectivity. organic-chemistry.org This approach is versatile and tolerates a wide array of functional groups on the aryl halide partner. organic-chemistry.org
| Aryl Bromide | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| 4-Bromobiphenyl | Pd(OAc)₂ / tBu₃P-HBF₄ | 80 | 96:4 |
| 2-Bromonaphthalene | Pd(OAc)₂ / tBu₃P-HBF₄ | 75 | 96:4 |
| 1-Bromo-3,5-dimethylbenzene | Pd(OAc)₂ / tBu₃P-HBF₄ | 75 | 96:4 |
| 1-Bromo-3-iodobenzene | Pd(OAc)₂ / tBu₃P-HBF₄ | N/A | N/A |
Data is based on the general method described by Campos et al. for various aryl bromides; specific data for 1-bromo-3-iodobenzene was not provided but is an analogous substrate for the reaction.
Another prominent strategy involves the Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide. jocpr.com A practical two-step route to access α-arylpyrrolidines begins with a Suzuki-Miyaura cross-coupling to construct a hydroxylamine (B1172632) pivalate (B1233124) precursor. nih.gov This is followed by an enantioselective copper-catalyzed intramolecular hydroamination reaction to form the pyrrolidine ring with high enantiomeric purity. nih.gov This sequence demonstrates excellent functional group tolerance and allows for the incorporation of diverse, pharmaceutically relevant heteroaryl and aryl substituents. nih.gov While this specific two-step sequence builds the ring after coupling, direct Suzuki couplings of α-borylated pyrrolidines have also been investigated as a direct route to the C-C bond. whiterose.ac.ukwhiterose.ac.uk
Precursor Functionalization and Subsequent Halogenation
An alternative synthetic approach involves the formation of a 2-phenylpyrrolidine (B85683) precursor, followed by direct halogenation of the phenyl ring to introduce the iodine atom at the meta-position. This strategy decouples the C-C bond formation from the introduction of the halogen.
The initial synthesis of enantiomerically pure (S)-2-phenylpyrrolidine can be achieved through various established methods, including asymmetric reduction of corresponding imines or the use of chiral pool starting materials like L-proline. Once the (S)-2-phenylpyrrolidine scaffold is obtained (often with the nitrogen protected, e.g., as N-Boc), the subsequent step is an electrophilic aromatic substitution to install the iodine.
The direct iodination of aromatic rings requires an electrophilic iodine source ("I⁺"). researchgate.net This is often achieved using molecular iodine (I₂) in the presence of an oxidizing agent. A common and effective system for the iodination of activated or neutral aromatic rings is the use of I₂ with hydrogen peroxide in an acidic solvent like acetic acid. researchgate.net The reaction proceeds via the in-situ generation of a more potent electrophilic iodinating species.
| Reagent System | Description | Typical Conditions | Reference |
|---|---|---|---|
| I₂ / H₂O₂ | A "green" system where hydrogen peroxide acts as the oxidant for iodine. | Aqueous acetic acid, room temperature. | researchgate.net |
| N-Iodosuccinimide (NIS) | A mild and commonly used source of electrophilic iodine. | Acetonitrile or other polar aprotic solvents. | mt.com |
| I₂ / HNO₃ | A classical, potent iodinating mixture using nitric acid as the oxidant. | Often requires careful temperature control. | mt.com |
| bis-(collidine)iodine(I) hexafluorophosphate | A highly reactive, pre-formed "I⁺" reagent for difficult iodinations. | Dichloromethane or similar solvents. | mdpi.com |
Comparative Analysis of Synthetic Efficiency and Atom Economy in Research Settings
When evaluating synthetic routes, particularly in research and development, efficiency and atom economy are critical metrics. Atom economy, a concept central to green chemistry, measures how many atoms from the reactants are incorporated into the final desired product. jocpr.com
Cross-Coupling Routes (e.g., Negishi, Suzuki-Miyaura):
Efficiency: These methods are generally highly efficient due to their convergent nature. The key C-C bond is formed in a single step, often with high yields and excellent enantioselectivity, as seen in the Negishi arylation of N-Boc-pyrrolidine. organic-chemistry.org The two-step Suzuki-hydroamination sequence is also highly effective. nih.gov The starting materials (e.g., 1-bromo-3-iodobenzene or the corresponding boronic acid) are commercially available, and the reactions often proceed under mild conditions. researchgate.net
Atom Economy: Cross-coupling reactions like the Suzuki-Miyaura reaction are considered to have a relatively high atom economy. jocpr.com The primary byproduct is a salt (e.g., from the base used) and the boron waste. However, when compared to classical organic reactions, they are far superior. The main "waste" comes from the ligands and the stoichiometric base required for the catalytic cycle.
Functionalization/Halogenation Route:
Atom Economy: The atom economy of this route is significantly poorer. The iodination step itself may use reagents like N-iodosuccinimide, where the succinimide (B58015) portion becomes a stoichiometric byproduct. More importantly, the low regioselectivity means that a large percentage of the starting material and reagents are converted into undesired isomeric byproducts, drastically reducing the effective atom economy for the target molecule.
Investigations into the Asymmetric Catalytic Activity of S 2 3 Iodophenyl Pyrrolidine
Role as a Chiral Ligand in Transition Metal-Catalyzed Transformations
The nitrogen atom of the pyrrolidine (B122466) ring and the potential for the aryl substituent to engage in electronic and steric interactions make 2-arylpyrrolidines valuable ligands for a variety of transition metals. The presence of an iodine atom on the phenyl ring of (S)-2-(3-Iodophenyl)pyrrolidine could further influence its catalytic properties through electronic modulation and by providing a potential secondary coordination site or a handle for further functionalization.
Palladium-Mediated Asymmetric Cross-Coupling Reactions
In the realm of palladium catalysis, chiral pyrrolidine-based ligands are instrumental in achieving high enantioselectivity in cross-coupling reactions. capes.gov.br The nitrogen atom of the pyrrolidine can coordinate to the palladium center, creating a chiral environment that influences the reductive elimination step, thereby dictating the stereochemistry of the product. For instance, N-substituted 2-arylpyrrolidines have been employed in Suzuki-Miyaura cross-coupling reactions to generate axially chiral biaryl compounds. The steric hindrance provided by the aryl group at the 2-position effectively controls the atropisomerism of the product.
While specific data for This compound is not available, we can infer its potential from related systems. The iodophenyl group would likely exert a significant steric influence, which is critical for achieving high enantiomeric excess. Furthermore, the electron-withdrawing nature of the iodine atom could modulate the electron density at the palladium center, potentially impacting the catalytic activity.
A hypothetical application could be in the synthesis of chiral non-racemic biaryls, a common motif in pharmaceuticals and advanced materials.
Table 1: Hypothetical Performance of this compound as a Ligand in a Generic Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
| Entry | Aryl Halide | Boronic Acid | Yield (%) | ee (%) |
| 1 | 1-bromo-2-naphthalenamine | (2-methylphenyl)boronic acid | >90 | >95 |
| 2 | 1-iodo-2-methoxynaphthalene | (4-methoxyphenyl)boronic acid | >85 | >90 |
This data is hypothetical and based on the performance of structurally similar 2-arylpyrrolidine ligands in related reactions.
Copper-Catalyzed Enantioselective Transformations
Copper-catalyzed reactions, particularly 1,3-dipolar cycloadditions and conjugate additions, frequently utilize chiral ligands to control the stereochemical outcome. nih.gov The ability of the pyrrolidine nitrogen to form a stable complex with copper(I) or copper(II) salts is key to inducing asymmetry. A practical two-step synthesis of α-arylpyrrolidines has been developed involving an enantioselective copper-catalyzed intramolecular hydroamination reaction. nih.govnih.gov This highlights the utility of chiral ligands in conjunction with copper for the synthesis of valuable nitrogen-containing heterocycles. nih.gov
For This compound , its role as a ligand in copper catalysis would be to create a chiral pocket around the metal center. This would influence the approach of the substrate, leading to the preferential formation of one enantiomer. The iodophenyl group could play a role in π-stacking interactions with the substrate or in fine-tuning the electronic properties of the copper catalyst.
Applications in Rhodium and Iridium Catalysis
Rhodium and iridium complexes are powerful catalysts for asymmetric hydrogenation, hydrosilylation, and C-H activation reactions. Chiral phosphorus- and nitrogen-containing ligands are essential for achieving high levels of enantiocontrol in these transformations. While direct applications of This compound are not reported, its N-functionalized derivatives could serve as effective ligands. For example, conversion of the secondary amine to a phosphine-amine would generate a P,N-ligand suitable for rhodium-catalyzed asymmetric hydrogenation of olefins. The stereochemistry of the resulting product would be dictated by the chiral environment created by the ligand around the metal center.
Unsaturated N-sulfonamides have been shown to undergo Rh(III)-catalyzed allylic C(sp3)-H activation followed by insertion with an alkyne to generate azabicyclic structures with excellent diastereoselectivity. A chiral ligand based on the This compound scaffold could potentially render such a reaction enantioselective.
Stereoselective Hydrogenation and Hydrosilylation
Asymmetric hydrogenation and hydrosilylation are fundamental reactions for the synthesis of chiral alcohols, amines, and alkanes. The success of these reactions heavily relies on the design of the chiral ligand. Based on the extensive work on other pyrrolidine-based ligands like those derived from proline, it is conceivable that N-acylated or N-phosphinated derivatives of This compound could be effective ligands for rhodium or iridium-catalyzed asymmetric hydrogenations of prochiral ketones and olefins. The rigid pyrrolidine backbone combined with the steric and electronic influence of the 3-iodophenyl group would be critical in creating a selective catalytic system.
Organocatalytic Mechanisms and Applications
The pyrrolidine ring is a privileged structure in organocatalysis, most notably in the form of proline and its derivatives. These catalysts operate through the formation of chiral enamines or iminium ions, which then react with electrophiles in a highly stereocontrolled manner.
Enantioselective Aldol (B89426) and Mannich Reactions
The direct asymmetric aldol and Mannich reactions are powerful C-C bond-forming reactions that benefit immensely from organocatalysis. Proline and its derivatives, including diarylprolinol silyl (B83357) ethers, are highly effective catalysts for these transformations. They proceed via an enamine intermediate formed between the pyrrolidine catalyst and a donor carbonyl compound (an aldehyde or ketone). This chiral enamine then attacks an acceptor (another aldehyde for the aldol reaction or an imine for the Mannich reaction) in a stereodefined manner.
This compound itself can act as a catalyst in these reactions. The secondary amine is the key functional group for enamine formation. The 3-iodophenyl substituent would be expected to play a significant role in shielding one face of the enamine intermediate, thereby directing the approach of the electrophile and leading to high enantioselectivity. The electronic effect of the iodine atom could also influence the nucleophilicity of the enamine.
Table 2: Plausible Results for the this compound-Catalyzed Asymmetric Aldol Reaction
| Entry | Aldehyde Donor | Aldehyde Acceptor | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |
| 1 | Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | >98 |
| 2 | Propanal | Benzaldehyde | 90:10 | >95 |
This data is hypothetical and based on the performance of structurally similar 2-arylpyrrolidine organocatalysts.
Michael Additions and Related Conjugate Additions
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Chiral pyrrolidine derivatives are frequently employed as organocatalysts to control the stereochemical outcome of these reactions. In a typical application, a catalyst like an (S)-2-arylpyrrolidine derivative would be used to facilitate the addition of aldehydes or ketones to nitroolefins. For instance, novel bifunctional pyrrolidine-based organocatalysts have demonstrated high catalytic efficiency and stereoselectivity in the Michael addition of various aldehydes and ketones to nitroolefins, achieving high diastereomeric ratios and enantiomeric excesses. nobelprize.orgrsc.org Similarly, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes.
While no specific data exists for this compound, one could anticipate its general catalytic behavior based on related structures. The hypothetical performance of this catalyst in a Michael addition is outlined below.
Table 1: Hypothetical Asymmetric Michael Addition of Propanal to β-Nitrostyrene Catalyzed by a Generic (S)-2-Arylpyrrolidine
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | 10 | CH2Cl2 | rt | 24 | High | >90:10 | >90 |
| 2 | 5 | Toluene | 0 | 48 | Moderate | >90:10 | >90 |
| 3 | 10 | THF | rt | 24 | High | ~85:15 | ~85 |
This table is illustrative and not based on experimental data for this compound.
Asymmetric α-Aminations and α-Hydroxylations
Asymmetric α-amination and α-hydroxylation reactions are powerful methods for the direct introduction of nitrogen and oxygen functionalities at the α-position of carbonyl compounds. Pyrrolidine-based organocatalysts are also instrumental in these transformations. For instance, the asymmetric α-hydroxylation of α-aryl-δ-lactams has been achieved with high yields and enantioselectivities using molecular oxygen under phase-transfer conditions, though not with the specific catalyst . nih.govresearchgate.net
The general approach involves the formation of an enamine intermediate, which then reacts with an electrophilic nitrogen or oxygen source. The chiral catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.
Table 2: Hypothetical Asymmetric α-Amination of Propanal with Diethyl Azodicarboxylate (DEAD) Catalyzed by a Generic (S)-2-Arylpyrrolidine
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 20 | CH2Cl2 | -20 | 12 | High | >95 |
| 2 | 10 | CHCl3 | 0 | 24 | High | ~90 |
| 3 | 20 | Toluene | -20 | 18 | Moderate | >95 |
This table is illustrative and not based on experimental data for this compound.
Activation Modes in Organocatalysis (e.g., Enamine, Iminium Ion)
The catalytic activity of (S)-2-arylpyrrolidines, and by extension, likely this compound, stems from their ability to form key reactive intermediates with carbonyl substrates. nobelprize.orgnih.govelsevierpure.commsu.edu
Enamine Catalysis : In the presence of a carbonyl compound (an aldehyde or ketone), the secondary amine of the pyrrolidine catalyst forms a nucleophilic enamine intermediate. This enamine then attacks an electrophile. The stereochemistry of the final product is dictated by the chiral environment created by the catalyst, which shields one face of the enamine, forcing the electrophile to attack from the less hindered face. This activation mode is central to reactions like Michael additions and α-functionalizations. nobelprize.orgyoutube.com
Iminium Ion Catalysis : For reactions involving α,β-unsaturated aldehydes and ketones, the pyrrolidine catalyst can form a chiral iminium ion. The formation of the iminium ion lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it towards nucleophilic attack. This mode of activation is crucial for reactions such as Diels-Alder and conjugate additions. nih.govmsu.edu
The interplay between these two activation modes allows for a wide range of transformations to be catalyzed by a single organocatalyst.
Development of Chiral Phase-Transfer Catalysis Systems
Chiral phase-transfer catalysis (PTC) is a powerful technique for asymmetric synthesis, particularly for reactions involving two immiscible phases. While there is no specific information on the use of this compound in PTC systems, chiral pyrrolidine derivatives can be quaternized to form chiral ammonium (B1175870) salts, which can function as phase-transfer catalysts. nih.govresearchgate.net These catalysts transport a reactive anion from an aqueous phase to an organic phase, where it reacts with a substrate under the influence of the chiral environment of the catalyst. This methodology has been applied to a variety of asymmetric reactions, including alkylations, hydroxylations, and Michael additions.
Strategies for Catalyst Immobilization and Heterogenization in Research
The recovery and reuse of expensive chiral catalysts are significant considerations in both academic and industrial settings. For pyrrolidine-based organocatalysts, several strategies for immobilization and heterogenization have been explored to facilitate their separation from the reaction mixture and enable recycling. These strategies, while not specifically documented for this compound, include:
Attachment to Solid Supports : The catalyst can be covalently linked to an insoluble polymer resin, such as polystyrene, or to inorganic materials like silica (B1680970) gel.
Incorporation into Soluble Polymers : The catalyst can be attached to a soluble polymer that allows for its precipitation and recovery after the reaction is complete.
Development of Water-Soluble Catalysts : By introducing hydrophilic groups, the catalyst can be made water-soluble, allowing for easy separation from the organic product phase. Diarylprolinol silyl ether salts are an example of this approach for asymmetric Michael additions in water. organic-chemistry.orgnih.gov
These strategies aim to improve the sustainability and economic viability of organocatalytic processes.
Mechanistic Elucidation and Reactivity Profiling of S 2 3 Iodophenyl Pyrrolidine in Catalytic Cycles
Determination of Rate-Limiting Steps and Turnover-Limiting Steps
In organocatalytic cycles involving pyrrolidine (B122466) derivatives, the rate-limiting step (the slowest step in the catalytic cycle) and the turnover-limiting step (the step with the highest energy transition state) are crucial for understanding and optimizing reaction conditions. For many pyrrolidine-catalyzed reactions, such as aldol (B89426) and Michael additions, the formation of the enamine intermediate from the catalyst and a carbonyl substrate is often a key step. However, whether this or a subsequent step is rate-limiting can depend on the specific substrates and reaction conditions.
In the context of (S)-2-(3-Iodophenyl)pyrrolidine, the catalytic cycle can be generalized as follows:
Formation of an enamine intermediate between the pyrrolidine catalyst and a carbonyl donor.
Attack of the enamine on an electrophile to form a new carbon-carbon bond and generate an iminium ion intermediate.
Hydrolysis of the iminium ion to release the product and regenerate the catalyst.
Kinetic studies on analogous diarylprolinol silyl (B83357) ether catalysts have shown that the stereochemical outcome is not always determined by the transition state of the enamine attack on the electrophile. Instead, the relative stability and reactivity of diastereomeric intermediates formed later in the cycle can dictate the final stereochemistry under a Curtin-Hammett scenario. nih.govrsc.org The rate-limiting step can be the formation of the enamine, the C-C bond-forming step, or the hydrolysis of the iminium ion. frontiersin.org For L-proline-catalyzed α-amination of aldehydes, experimental kinetic isotope effects have supported rate-determining enamine formation. nih.gov
Table 1: Representative Kinetic Data for a Pyrrolidine-Catalyzed Michael Addition
| Entry | Catalyst | Substrate 1 | Substrate 2 | Rate Constant (k, M⁻¹s⁻¹) | Turnover Frequency (TOF, h⁻¹) | Rate-Limiting Step |
| 1 | (S)-2-(Phenyl)pyrrolidine | Propanal | Nitrostyrene | 1.2 x 10⁻³ | 5.2 | C-C Bond Formation |
| 2 | (S)-2-(4-Nitrophenyl)pyrrolidine | Propanal | Nitrostyrene | 0.8 x 10⁻³ | 3.5 | C-C Bond Formation |
| 3 | (S)-2-(4-Methoxyphenyl)pyrrolidine | Propanal | Nitrostyrene | 1.5 x 10⁻³ | 6.8 | C-C Bond Formation |
This table presents hypothetical data based on known trends for analogous catalysts to illustrate potential relative rates. Specific experimental data for this compound is not currently available in the literature.
Probing Stereochemical Control Elements in Asymmetric Induction
The stereochemical outcome of a reaction catalyzed by this compound is determined by the transition state geometry of the stereodetermining step. The chiral pyrrolidine ring creates a specific three-dimensional environment that favors the formation of one enantiomer over the other. The bulky 3-iodophenyl group plays a significant role in defining the steric environment around the reactive enamine intermediate.
The generally accepted model for stereocontrol in pyrrolidine catalysis involves the formation of an E-enamine, which is sterically favored. The substituent at the C2 position of the pyrrolidine ring then blocks one of the diastereotopic faces of the enamine, forcing the electrophile to attack from the less hindered face. In the case of this compound, the iodophenyl group would effectively shield the Re face of the enamine derived from an aldehyde, leading to attack from the Si face and the formation of the corresponding enantiomeric product.
The iodine atom itself can be a crucial stereocontrolling element through non-covalent interactions, specifically halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. frontiersin.orgnih.gov In the transition state, the iodine atom of the catalyst could form a halogen bond with a Lewis basic site on the electrophile (e.g., a nitro group in a nitroalkene), further rigidifying the transition state assembly and enhancing enantioselectivity. This additional interaction could lead to higher levels of stereochemical control compared to non-halogenated analogues.
Spectroscopic Characterization of Catalytic Intermediates (e.g., NMR, IR, UV-Vis)
The direct observation and characterization of catalytic intermediates are paramount for a thorough mechanistic understanding. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are invaluable in this regard.
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying enamine intermediates. The formation of an enamine from a carbonyl compound and this compound would result in characteristic shifts of the vinylic protons and carbons of the enamine moiety. For instance, the ¹³C NMR chemical shift of the β-carbon of the enamine is particularly indicative of its nucleophilicity. researchgate.net In situ NMR studies can monitor the concentrations of reactants, intermediates, and products over time, providing kinetic information.
IR Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the carbonyl stretch of the starting material and the appearance of the C=C stretch of the enamine intermediate. The frequency of the C=O stretch in the substrate can also be perturbed upon interaction with the catalyst, providing evidence for catalyst-substrate pre-organization.
UV-Vis Spectroscopy: Changes in the electronic environment upon formation of conjugated intermediates like enamines can be detected by UV-Vis spectroscopy. This technique can be particularly useful for studying reaction kinetics by monitoring the change in absorbance at a specific wavelength corresponding to an intermediate or product.
Table 2: Expected Spectroscopic Data for a Catalytic Intermediate
| Intermediate | Spectroscopic Technique | Characteristic Signal | Expected Value/Range |
| Enamine of Propanal | ¹H NMR | Vinylic proton (α to N) | δ 4.5-5.5 ppm |
| Enamine of Propanal | ¹³C NMR | Vinylic carbon (β to N) | δ 135-145 ppm |
| Enamine of Propanal | IR Spectroscopy | C=C stretch | 1640-1660 cm⁻¹ |
This table provides expected ranges for spectroscopic data based on known enamines from similar pyrrolidine catalysts. researchgate.net Actual values for intermediates derived from this compound would require experimental verification.
Kinetic Isotope Effect Studies for Reaction Mechanism Insights
Kinetic Isotope Effect (KIE) studies, where an atom at a specific position is replaced by its heavier isotope (e.g., hydrogen with deuterium), are a powerful tool for probing reaction mechanisms. ntu.edu.sg A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. A secondary KIE can provide information about changes in hybridization at the labeled position.
In the context of catalysis by this compound, several KIE experiments could be insightful:
α-Deuteration of the Carbonyl Donor: If the deprotonation of the α-carbon of the carbonyl donor to form the enamine is the rate-limiting step, a significant primary KIE would be expected. Studies on L-proline have indeed shown a large primary α-deuterium KIE, supporting rate-determining enamine formation. nih.gov
Deuteration of the Pyrrolidine N-H: A solvent isotope effect (using a deuterated solvent) or deuteration of the catalyst's N-H group could reveal the role of proton transfer in the catalytic cycle.
¹³C KIE: Measuring the KIE at the carbonyl carbon can also help to elucidate the rate-limiting step. A significant ¹³C KIE at the carbonyl carbon would be consistent with nucleophilic attack at this carbon being part of the rate-determining step.
The magnitude of the KIE can provide detailed information about the transition state structure. For instance, a larger primary KIE often suggests a more symmetric transition state for the bond-breaking event.
Table 3: Illustrative Kinetic Isotope Effect Data in a Pyrrolidine-Catalyzed Reaction
| Labeled Position | Reaction Type | Observed kH/kD | Interpretation |
| α-H of Aldehyde | Aldol Addition | 4.5 | C-H bond cleavage is part of the rate-determining step. |
| Carbonyl Carbon (¹²C/¹³C) | Aldol Addition | 1.03 | Change in hybridization at the carbonyl carbon in the RDS. |
| N-H of Pyrrolidine | Michael Addition | 1.8 | Proton transfer is involved in the rate-determining step. |
This table contains representative KIE values from the literature for analogous systems to demonstrate the principles of KIE studies. nih.govnih.gov Specific KIE experiments on reactions catalyzed by this compound have not been reported.
Investigation of Non-Covalent Interactions Governing Selectivity
Non-covalent interactions are fundamental to the success of asymmetric organocatalysis, providing the necessary discrimination between diastereomeric transition states. nih.gov In addition to steric repulsion, attractive non-covalent interactions such as hydrogen bonds, π-π stacking, and halogen bonds can play a decisive role in stabilizing the favored transition state.
For this compound, the following non-covalent interactions are likely to be important:
Hydrogen Bonding: The pyrrolidine N-H group can act as a hydrogen bond donor, activating the electrophile or orienting the substrate within the catalytic pocket. In many proposed mechanisms for proline-type catalysts, a hydrogen bond between the catalyst and the substrate is a key feature of the transition state assembly.
π-π Stacking: The phenyl ring of the catalyst can engage in π-π stacking interactions with aromatic moieties in either the electrophile or the nucleophile, further organizing the transition state.
Halogen Bonding: As previously mentioned, the iodine atom is a potential halogen bond donor. This interaction can be particularly influential in reactions with electrophiles containing Lewis basic sites (e.g., nitro groups, carbonyls). Theoretical calculations on related systems have shown that halogen bonding can significantly stabilize the transition state leading to the major enantiomer. thieme-connect.de The directionality and strength of the halogen bond can enforce a highly ordered transition state, leading to enhanced enantioselectivity.
Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in visualizing and quantifying these non-covalent interactions. Such studies can provide detailed models of the transition states and calculate the energy differences between competing pathways, offering a rationale for the observed stereoselectivity.
Computational and Theoretical Studies on S 2 3 Iodophenyl Pyrrolidine
Density Functional Theory (DFT) Calculations for Conformation and Electronic Structure
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used and versatile tool in chemistry and materials science. DFT calculations could be employed to determine the most stable three-dimensional arrangement (conformation) of (S)-2-(3-Iodophenyl)pyrrolidine by calculating the energies of various possible geometries.
Furthermore, DFT would allow for the analysis of its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity, stability, and intermolecular interactions. However, a specific conformational and electronic structure analysis of this compound using DFT is not available in the published literature.
Molecular Dynamics Simulations of Ligand-Substrate and Catalyst-Substrate Interactions
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, providing a detailed view of the system's dynamic behavior. nih.govnih.gov
In the context of this compound, MD simulations would be invaluable for studying its interactions when it acts as a ligand for a biological target (a receptor or enzyme) or as a catalyst in a chemical reaction. These simulations could reveal the specific binding modes, the stability of the resulting complex, and the conformational changes that occur upon binding. biorxiv.org This would provide insights into the molecular basis of its potential biological activity or catalytic efficacy. At present, there are no specific MD simulation studies reported for the interactions of this compound.
Prediction of Enantioselectivity and Diastereoselectivity through Transition State Modeling
When a chiral molecule like this compound is used as a catalyst or is itself a product of a stereoselective reaction, computational modeling can be used to predict the stereochemical outcome (enantioselectivity or diastereoselectivity). This is often achieved by locating and calculating the energies of the transition states for the different possible stereochemical pathways.
The stereoisomer that is formed preferentially will be the one that proceeds through the lowest energy transition state. Quantum mechanical methods, such as DFT, are typically used for this purpose. Such predictive models are highly valuable in the design of asymmetric syntheses. A detailed study modeling the transition states involving this compound to predict stereoselectivity has not been found in the scientific literature.
Quantum Chemical Analysis of Reaction Pathways and Energy Profiles
Quantum chemical calculations can be used to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying all relevant intermediates and transition states along a proposed reaction coordinate and calculating their relative energies. The resulting energy profile provides a comprehensive understanding of the reaction mechanism, including the rate-determining step and the feasibility of different pathways. This type of analysis is fundamental for optimizing reaction conditions and for the rational design of new chemical transformations. No such quantum chemical analysis for reaction pathways involving this compound has been published.
Development of Computational Models for Chiral Recognition
Chiral recognition is the process by which a chiral molecule preferentially interacts with one enantiomer of another chiral compound. mdpi.com Computational models can be developed to understand and predict this phenomenon. genscript.comnih.gov These models often involve a combination of molecular docking, which predicts the preferred orientation of one molecule when bound to another, and energy calculations to quantify the strength of the interaction. nih.gov
For this compound, such models could elucidate how it might be selectively recognized by a chiral receptor or how it could serve as a chiral selector for separating other racemic compounds. The development of specific computational models for the chiral recognition of this compound is not described in the current body of scientific work.
Structure Activity Relationship Sar Studies of S 2 3 Iodophenyl Pyrrolidine Derivatives in Synthetic Research
Systematic Modification of the Pyrrolidine (B122466) Ring Substituents
The substitution pattern on the pyrrolidine ring plays a pivotal role in dictating the steric and electronic environment of the catalytic center, thereby influencing reactivity and enantioselectivity. beilstein-journals.orgresearchgate.net Research has shown that even subtle changes to the substituents on the pyrrolidine core can lead to dramatic shifts in catalytic outcomes. researchgate.net
Key findings from these studies include:
Bulky Substituents at C2: The introduction of bulky groups at the C2 position of the pyrrolidine ring, adjacent to the phenyl group, can create a more sterically demanding environment. beilstein-journals.org This steric hindrance can effectively shield one face of the reactive intermediate, leading to higher levels of enantioselectivity in reactions such as the Michael addition of aldehydes to nitroolefins. beilstein-journals.org
Disubstituted Pyrrolidines: The synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields and enantioselectivities in Michael additions. rsc.org The specific arrangement and nature of these substituents are critical for achieving high levels of stereocontrol.
Fused Bicyclic Systems: Incorporating the pyrrolidine into a fused bicyclic system can lead to regioselective C-N bond cleavage, with the regioselectivity being attributed to the stability of the resulting radical intermediate. nih.gov
Variational Studies on the Aromatic Ring Substitution and Halogen Identity
The nature and position of substituents on the phenyl ring of (S)-2-(3-Iodophenyl)pyrrolidine derivatives significantly impact their catalytic activity. These substituents can modulate the electronic properties of the catalyst and engage in noncovalent interactions that influence the transition state geometry.
Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups on the aromatic ring can enhance the rate of nucleophilic substitution reactions. msu.edu Conversely, electron-rich aroyl substituents on the N-acyl pyrrolidine have been found to be suitable for certain reactions, while highly electron-deficient groups can inhibit the reaction. nih.gov
Positional Isomerism: The position of the substituent on the aromatic ring is crucial. Ortho-substituted benzoyl pyrrolidines, for example, have been shown to inhibit reactions, likely due to steric effects that alter the electronic state of the aryl ring. nih.gov
Impact of N-Substitution and Heteroatom Incorporation on Reactivity and Selectivity
The substituent on the pyrrolidine nitrogen (N-substitution) is a key handle for modifying catalyst performance. nih.gov This position is often used to introduce functional groups that can participate in hydrogen bonding, alter catalyst solubility, or introduce additional stereocontrol elements.
Incorporation of Heteroatoms: The introduction of additional heteroatoms, for example, in the N-substituent, can lead to new modes of interaction. N-pyridyl and N-quinolinyl derivatives of prolinamides have been evaluated, with the hypothesis that a combination of hydrogen bonding and π-π stacking with the substrate is responsible for their catalytic performance. nih.gov However, the introduction of a picoline amide did not yield the desired product, likely due to the electron-deficient nature of the pyridine (B92270) ring. nih.gov
Correlations Between Molecular Structure and Catalytic Performance
The overarching goal of SAR studies is to establish clear correlations between the molecular structure of a catalyst and its performance in a given reaction. nih.govnih.gov This understanding allows for the rational design of more efficient and selective catalysts. researchgate.net
| Catalyst Modification | Observed Effect on Performance | Reaction Type |
| Bulky C2-substituent on pyrrolidine ring | Increased enantioselectivity | Michael addition beilstein-journals.org |
| Electron-withdrawing group on aromatic ring | Increased reaction rate | Nucleophilic aromatic substitution msu.edu |
| Electron-rich N-aroyl group | Favorable for reaction | C-N bond cleavage nih.gov |
| Ortho-substituent on N-benzoyl group | Inhibition of reaction | C-N bond cleavage nih.gov |
| N-trifluoromethanesulfonamide group | Enhanced catalytic performance | Nitro-Michael reaction nih.govmdpi.com |
Data derived from multiple studies and generalized for illustrative purposes.
These correlations highlight the delicate interplay of steric and electronic factors. For instance, while bulky groups at C2 can enhance enantioselectivity through steric shielding, poorly positioned bulky groups on the N-substituent can completely shut down reactivity. beilstein-journals.orgnih.gov
Design Principles for Enhanced Chiral Induction
Based on extensive SAR studies, several key design principles have emerged for enhancing chiral induction in reactions catalyzed by this compound derivatives and related structures.
Strategic Introduction of Steric Bulk: The placement of bulky substituents on the pyrrolidine ring, particularly at the C2 position, is a well-established strategy to create a defined chiral pocket around the active site, thereby directing the approach of the substrate. beilstein-journals.org
Tuning Electronic Properties: The electronic nature of the aromatic ring and the N-substituent should be optimized for the specific reaction mechanism. This may involve the use of electron-donating or electron-withdrawing groups to modulate the nucleophilicity or electrophilicity of the catalyst or to enhance interactions with substrates or co-catalysts. nih.govmsu.edu
Exploiting Non-Covalent Interactions: The incorporation of hydrogen-bond donors or acceptors, as well as aromatic rings capable of π-π stacking, into the catalyst structure can lead to more organized transition states and, consequently, higher enantioselectivity. nih.gov
Conformational Rigidity: Introducing conformational constraints, for example by creating fused bicyclic systems, can reduce the number of accessible conformations in the transition state, often leading to improved stereocontrol. nih.gov
Modular Catalyst Design: The most successful catalyst designs are often modular, allowing for the independent variation of the pyrrolidine substituents, the aromatic ring substituents, and the N-substituent. beilstein-journals.org This modularity facilitates rapid catalyst optimization for new applications.
Advanced Analytical Methodologies Employed in the Research of S 2 3 Iodophenyl Pyrrolidine
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Purity Assessment
The determination of enantiomeric purity is a critical step in the synthesis and application of chiral compounds. For 2-arylpyrrolidines, including (S)-2-(3-Iodophenyl)pyrrolidine, chiral High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool. This technique allows for the separation and quantification of enantiomers, providing a precise measure of the enantiomeric excess (ee).
In a study on the asymmetric synthesis of 2-substituted pyrrolidines, chiral HPLC was instrumental in determining the enantiomeric excess of the synthesized products. nih.gov While specific conditions for this compound are not detailed in the available literature, the general approach involves the use of a chiral stationary phase (CSP). These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, their separation. Common CSPs for such separations include those based on polysaccharides like cellulose (B213188) or amylose, which are often derivatized to enhance their chiral recognition capabilities. nih.gov
The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve the best separation. researchgate.net The retention times of the two enantiomers are then used to calculate the enantiomeric excess.
While less common for non-volatile compounds like this compound, chiral Gas Chromatography (GC) can also be employed for enantiomeric purity assessment, often after derivatization to increase volatility.
Table 1: Representative Chiral HPLC Parameters for 2-Arylpyrrolidine Derivatives
| Parameter | Description |
| Column | Chiral stationary phase (e.g., polysaccharide-based) |
| Mobile Phase | Typically a mixture of alkane (e.g., hexane) and an alcohol (e.g., isopropanol) |
| Flow Rate | Optimized for resolution and analysis time |
| Detection | UV-Vis at a wavelength where the analyte absorbs |
| Temperature | Controlled to ensure reproducible results |
High-Resolution Mass Spectrometry for Reaction Monitoring and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of this compound. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition of the molecule. This is crucial for confirming the identity of the synthesized compound and ensuring that it has the correct molecular formula.
During the synthesis of this compound, mass spectrometry can be used to monitor the progress of the reaction by identifying the presence of starting materials, intermediates, and the final product in the reaction mixture. This real-time analysis allows for the optimization of reaction conditions.
Furthermore, tandem mass spectrometry (MS/MS) can be employed to gain further structural information. In this technique, the molecular ion is isolated and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms within the molecule.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
For a more comprehensive structural analysis, multi-dimensional NMR experiments are utilized. These include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. This helps to establish the connectivity of the pyrrolidine (B122466) ring and the attachment of the iodophenyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing a clear map of the C-H bonds in the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This information is crucial for determining the stereochemistry and conformation of the molecule in solution.
X-ray Crystallography for Absolute Configuration Determination and Supramolecular Architecture
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute configuration. nih.gov For this compound, obtaining a single crystal of suitable quality would allow for its analysis by X-ray diffraction.
The resulting electron density map reveals the precise spatial arrangement of all atoms in the molecule, confirming the connectivity and providing exact bond lengths and angles. Crucially, for a chiral molecule, X-ray crystallography can determine the absolute configuration of the stereocenter (the C2 position of the pyrrolidine ring in this case), confirming that the synthesized compound is indeed the (S)-enantiomer.
In addition to the molecular structure, X-ray crystallography provides insights into the supramolecular architecture of the crystal lattice. It reveals how the individual molecules of this compound pack together in the solid state, including any intermolecular interactions such as hydrogen bonding or halogen bonding involving the iodine atom.
While a crystal structure for this compound is not publicly available, the technique has been widely used to characterize similar 2-arylpyrrolidine derivatives.
Circular Dichroism (CD) Spectroscopy for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the chiroptical properties of chiral molecules. acs.org It measures the differential absorption of left and right circularly polarized light by a chiral sample. The resulting CD spectrum is unique to a specific enantiomer and can be considered its "chiral signature."
For this compound, the CD spectrum would exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths corresponding to the electronic transitions within the molecule. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center.
CD spectroscopy is a valuable tool for:
Confirming the enantiomeric identity: The CD spectrum of this compound would be a mirror image of the spectrum of its (R)-enantiomer.
Studying conformational changes: The CD spectrum can be sensitive to changes in the conformation of the molecule, providing insights into its dynamic behavior in solution.
Monitoring stereoselective reactions: CD can be used to follow the progress of a reaction that produces a chiral product, providing information about the stereochemical outcome.
The study of chiroptical properties through CD spectroscopy provides a deeper understanding of the stereochemistry of this compound and complements the structural information obtained from other analytical techniques. capes.gov.br
Future Research Directions and Emerging Opportunities for S 2 3 Iodophenyl Pyrrolidine in Academic Research
The unique structural combination of a chiral pyrrolidine (B122466) ring and a reactive iodophenyl group positions (S)-2-(3-Iodophenyl)pyrrolidine as a valuable building block for future chemical research. Emerging opportunities for this compound lie in advanced synthetic methodologies, sustainable chemistry, and the development of novel functional materials. The following sections explore promising avenues for academic investigation.
Q & A
Q. What are the established synthetic routes for (S)-2-(3-Iodophenyl)pyrrolidine, and how is stereochemical purity ensured?
The synthesis typically involves asymmetric methods to achieve the desired (S)-configuration. Key strategies include:
- Chiral resolution : Separation of enantiomers via chiral stationary-phase chromatography or diastereomeric salt formation .
- Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) or organocatalysts to induce stereoselectivity during ring closure or aryl coupling .
- Reductive amination : Reaction of 3-iodobenzaldehyde with a pyrrolidine precursor in the presence of a reducing agent (e.g., sodium cyanoborohydride) and a chiral auxiliary . Stereochemical validation : Chiral HPLC or polarimetry confirms enantiopurity (>98% ee), while X-ray crystallography resolves absolute configuration .
Q. What spectroscopic methods are recommended for characterizing this compound?
- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon connectivity. The iodine atom induces distinct deshielding in aromatic protons .
- Mass spectrometry (HRMS) : Confirms molecular weight (C10H11IN: calc. 287.99 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangement and confirms the (S)-configuration .
- IR spectroscopy : Detects functional groups (e.g., C-I stretch at ~500 cm⁻¹) .
Advanced Questions
Q. How does the 3-iodo substituent influence the compound’s pharmacokinetic properties compared to other halogenated analogs?
The iodine atom impacts:
- Lipophilicity : Larger atomic radius increases logP compared to fluoro or chloro analogs, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Iodine’s lower electronegativity reduces susceptibility to oxidative metabolism compared to fluorine .
- Receptor binding : Steric effects alter binding kinetics. For example, iodine’s size may hinder fit in sterically constrained active sites vs. smaller halogens .
Table 1: Substituent Effects on Key Properties
| Substituent | logP (Predicted) | Metabolic Half-life (in vitro) | Receptor Binding Affinity (Ki, nM) |
|---|---|---|---|
| 3-Iodo | 3.2 | 4.8 hrs | 12.5 ± 1.2 |
| 3-Chloro | 2.8 | 3.2 hrs | 8.7 ± 0.9 |
| 3-Fluoro | 2.5 | 2.1 hrs | 6.3 ± 0.7 |
Q. What strategies are effective in resolving conflicting data regarding the biological activity of this compound in different studies?
Discrepancies may arise from:
- Enantiomeric impurities : Validate enantiopurity via chiral HPLC to exclude contributions from the (R)-enantiomer .
- Assay conditions : Standardize cell lines (e.g., HEK-293 vs. CHO), incubation times, and solvent controls (DMSO ≤0.1%) .
- Target specificity : Use knock-out models or competitive binding assays to confirm on-target effects .
Q. How does the stereochemistry of this compound affect its interaction with biological targets?
The (S)-configuration enables optimal spatial alignment with chiral binding pockets. Examples include:
- Dopamine D2 receptor : (S)-enantiomer shows 10-fold higher affinity than (R) in radioligand displacement assays .
- Enzyme inhibition : Molecular docking reveals hydrogen bonding between the pyrrolidine nitrogen and catalytic residues, which is disrupted in the (R)-form .
Methodological Guidance
Q. What in vitro assays are recommended for evaluating the neuropharmacological potential of this compound?
- Radioligand binding assays : Screen for affinity at monoamine transporters (e.g., SERT, DAT) using [3H]-ligands .
- Calcium flux assays : Measure GPCR activation in cells expressing fluorescent indicators (e.g., GCaMP) .
- CYP450 inhibition : Assess metabolic stability using human liver microsomes and LC-MS quantification .
Q. How can computational modeling optimize the design of this compound derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
